N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration and Chlorination: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid, followed by chlorination using thionyl chloride.
Attachment of the Ethyl Group: The chlorinated nitropyrazole is reacted with ethylene oxide to introduce the ethyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately through the reaction of succinimide with ammonia.
Coupling Reaction: The final step involves coupling the ethyl-substituted pyrazole with the pyrrolidine and benzenesulfonamide groups using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation: The pyrrolidine ring can be oxidized to a lactam using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, bases like sodium hydroxide.
Oxidation: Potassium permanganate, other strong oxidizing agents.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of lactam derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the function of specific proteins or pathways in cells.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide shares structural similarities with other pyrazole and pyrrolidine derivatives.
Examples: 4-chloro-3-nitro-1H-pyrazole, 2-oxopyrrolidine-1-sulfonamide.
Uniqueness
- The combination of the pyrazole, pyrrolidine, and benzenesulfonamide groups in a single molecule is unique and provides a distinct set of chemical and biological properties.
- This uniqueness makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C15H16ClN5O5S |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
N-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClN5O5S/c16-13-10-19(18-15(13)21(23)24)9-7-17-27(25,26)12-5-3-11(4-6-12)20-8-1-2-14(20)22/h3-6,10,17H,1-2,7-9H2 |
InChI Key |
YIYMJZIUESYQMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.